molecular formula C12H10ClFN2O3 B7811375 Methyl 4-chloro-1-((3-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate

Methyl 4-chloro-1-((3-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B7811375
M. Wt: 284.67 g/mol
InChI Key: FNKGZEPUWRXLLL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-((3-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a chloro group and a fluorophenoxy group, making it a unique molecule with interesting properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloro-1H-pyrazole-3-carboxylic acid and 3-fluorophenol.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with 3-fluorophenol in the presence of a base such as triethylamine to form the corresponding ester.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction conditions to ensure product quality.

  • Catalysts: Catalysts such as palladium or nickel may be used to improve the efficiency of the reaction steps.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the chloro position.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, aqueous conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and π-π interactions, while the chloro group can participate in halogen bonding. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.

Comparison with Similar Compounds

  • 4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Similar structure but without the methyl ester group.

  • 4-(4-chloro-2-fluorophenoxy)-3-(methylamino)methylphenyl: Contains a different substitution pattern on the phenyl ring.

  • CAY10566: A selective inhibitor of stearoyl-CoA desaturase with a different core structure.

Uniqueness: Methyl 4-chloro-1-((3-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate stands out due to its specific combination of functional groups, which can lead to unique reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

methyl 4-chloro-1-[(3-fluorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O3/c1-18-12(17)11-10(13)6-16(15-11)7-19-9-4-2-3-8(14)5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKGZEPUWRXLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)COC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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